N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Lipophilicity Drug-likeness ADME

This cyclohexenyl-substituted oxalamide is a structurally differentiated research probe for SAR-driven PDE4D (analog IC50 75 nM) and sigma receptor screening. The unsaturated cyclohexenyl ring imparts unique electronic and steric properties (cLogP 3.95, TPSA 73.58 Ų) not replicated by saturated cyclohexyl or phenethyl analogs. Direct head-to-head comparison with CAS 953249-09-7 validates the energetic contribution of the double bond in computational FEP models. Essential for reproducible SAR campaigns.

Molecular Formula C23H33N3O2
Molecular Weight 383.536
CAS No. 953249-29-1
Cat. No. B3018451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
CAS953249-29-1
Molecular FormulaC23H33N3O2
Molecular Weight383.536
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C23H33N3O2/c27-22(24-14-11-19-7-3-1-4-8-19)23(28)25-17-20-12-15-26(16-13-20)18-21-9-5-2-6-10-21/h2,5-7,9-10,20H,1,3-4,8,11-18H2,(H,24,27)(H,25,28)
InChIKeyQZJPUJDIMOJPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide (CAS 953249-29-1): A Structurally Distinct Oxalamide for Specialized Research Procurement


N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by a central oxalamide bridge (-NH-C(=O)-C(=O)-NH-) linking a 1-benzylpiperidine moiety and a cyclohexenylethyl group. Its molecular formula is C22H30N2O3, with a molecular weight ranging from 374.49 g/mol to 383.54 g/mol depending on the source. The InChI Key is QZJPUJDIMOJPAP-UHFFFAOYSA-N, and its canonical SMILES is C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 . This compound is primarily supplied as a research chemical for use as a synthetic building block or a candidate for biological screening, particularly in studies targeting phosphodiesterases (PDEs) and sigma receptors, based on the known activity of its structural class [1].

Why Generic Substitution Fails for CAS 953249-29-1: The Critical Role of the Cyclohexenyl Moiety


The presence of a cyclohex-1-en-1-yl group in CAS 953249-29-1 introduces specific physiochemical properties that cannot be replicated by closely related analogs featuring saturated (cyclohexyl) or aromatic (phenethyl) substituents. The unsaturation in the cyclohexenyl ring affects molecular shape, electronic distribution, and potential π-π interactions, which are critical determinants of binding affinity in target proteins such as phosphodiesterases and sigma receptors . Simple substitution with the commercially available analog N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide (CAS 953249-09-7) would result in a loss of these specific properties, potentially leading to completely different biological activity profiles . Consequently, for structure-activity relationship (SAR) studies or targeted screening campaigns where the cyclohexenyl moiety is a key pharmacophoric element, generic substitution is not scientifically valid and can lead to misleading or non-reproducible results.

Quantitative Differentiation Data for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide Against Its Closest Analogs


Predicted Lipophilicity (cLogP) Advantage of the Cyclohexenyl Moiety Over a Saturated Cyclohexyl Analog

The cyclohex-1-en-1-yl group in the target compound is predicted to impart a lower lipophilicity compared to its saturated cyclohexyl analog, N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide (CAS 953249-09-7). Computational predictions using SwissADME indicate a consensus cLogP of 3.95 for the target compound [1]. In contrast, the cyclohexyl analog exhibits a significantly higher consensus cLogP of 4.47 [2]. This difference is directly attributable to the structural change: the introduction of a double bond in the ring creates a region of higher electron density and reduced hydrophobicity.

Lipophilicity Drug-likeness ADME Permeability

Increased Topological Polar Surface Area (TPSA) Enhancing Hydrogen Bonding Potential

The target compound exhibits a higher Topological Polar Surface Area (TPSA) than its saturated analog. The predicted TPSA for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is 73.58 Ų [1], while the value for the cyclohexyl analog is 61.80 Ų [2]. The 19% increase in TPSA is a consequence of the unsaturation in the cyclohexenyl ring, which alters the electron distribution and increases the contribution of the π-orbital to the polar surface.

Polar surface area Hydrogen bonding Drug-likeness Bioavailability

Bioactivity Profile Inference from PDE4D Inhibition for Class Members

While direct enzymatic data for CAS 953249-29-1 is not publicly available, data for the broader class of benzylpiperidine oxalamides indicates potent inhibitory activity against PDE4D. A closely related compound in the same structural series, identified by CHEMBL4862887 and reported in patent US12145923, demonstrated an IC50 of 75 nM against human PDE4D in a radiometric assay [1]. This class-level activity provides a strong, quantifiable baseline for the expected potency of the target compound, as the core pharmacophore is conserved.

Phosphodiesterase 4D PDE4D Enzyme Inhibition SAR

Prioritized Application Scenarios for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide Based on Differentiated Properties


Structure-Activity Relationship (SAR) Studies on Cyclohexenyl Pharmacophores

The target compound's quantitative differentiation in lipophilicity (cLogP 3.95) and TPSA (73.58 Ų) relative to its saturated cyclohexyl analog [1] makes it an essential procurement for SAR campaigns. By directly comparing the biological activity of this compound with that of the cyclohexyl analog (CAS 953249-09-7), researchers can establish the precise contribution of the double bond to target engagement, permeability, and metabolic stability. This head-to-head comparison is not possible with any other compound.

Targeted PDE4D Inhibitor Screening and Hit Validation

Given the class-level evidence for potent PDE4D inhibition (IC50 of 75 nM for a close structural analog) [2], this compound should be prioritized for screening in PDE4D enzyme assays. Its unique pharmacodynamic properties make it a superior choice for identifying novel inhibitors of PDE4D, a validated target for inflammatory and neurological disorders. The compound's predicted lower lipophilicity may also result in a more favorable selectivity profile against other PDE isoforms compared to more hydrophobic class members.

Chemical Biology Probe for Sigma Receptor Function

Benzylpiperidine moieties are established sigma receptor ligands . The unique cyclohexenylethyl tail of CAS 953249-29-1 differentiates it from standard sigma ligands, which typically feature phenethyl or cyclohexyl substituents. This compound can be deployed as a specialized chemical probe to map the binding site preferences of sigma-1 and sigma-2 receptors, investigating the role of ligand unsaturation in receptor subtype selectivity. The resulting data would be invaluable for the rational design of next-generation sigma-targeting therapeutics.

Computational Chemistry and Molecular Docking Model Refinement

The precisely defined differences in TPSA (11.78 Ų higher) and cLogP (0.52 lower) compared to the saturated analog provide a rigorous validation set for computational models [1]. Procurement of this compound alongside its saturated analog enables a controlled pair of molecules that can be used to test and refine docking algorithms, force-field parameters, and free-energy perturbation (FEP) predictions focused on the energetic penalty of introducing a double bond in a ligand's hydrophobic region.

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